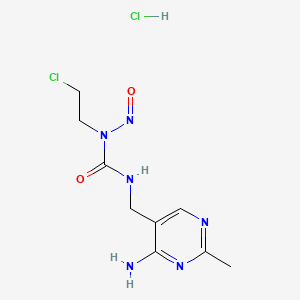

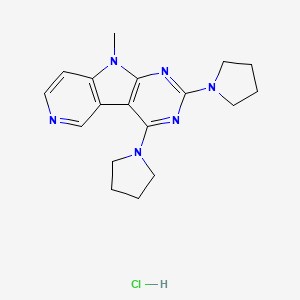

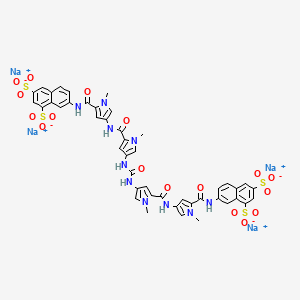

![molecular formula C7H9NO6S B1678998 (1R,4S,5S,6S)-4-氨基-2-硫代双环[3.1.0]己烷-4,6-二羧酸 2,2-二氧化物 CAS No. 635318-11-5](/img/structure/B1678998.png)

(1R,4S,5S,6S)-4-氨基-2-硫代双环[3.1.0]己烷-4,6-二羧酸 2,2-二氧化物

描述

科学研究应用

Metabotropic Glutamate Receptor 2/3 Agonist

LY404039 is a metabotropic glutamate receptor 2/3 agonist . It is the active moiety of the prodrug pomaglumetad methionil (LY2140023) . This means it can bind to and activate these receptors, which play crucial roles in the central nervous system. This property makes it a potential candidate for the treatment of conditions like schizophrenia .

2. Renal Organic Anion Transporter 1 (OAT1) Mediator LY404039 is renally excreted by both glomerular filtration and active secretion . In vitro studies showed that the active secretion of LY404039 was mediated by the organic anion transporter 1 (OAT1) . This makes it a valuable compound for studying renal function and drug-drug interactions mediated by OAT1 .

Drug Interaction Predictor

Both clinical and in vitro data were used to build a physiologically based pharmacokinetic (PBPK) model to predict OAT1-mediated drug-drug interactions . This model can help predict how other drugs might interact with LY404039, which is crucial in drug development and patient safety .

Neurotransmitter Activity Modulator

Electrophysiological studies indicated that LY404039 suppressed electrically evoked excitatory activity in the striatum, and serotonin-induced l-glutamate release in the prefrontal cortex . This suggests that LY404039 could be used to modulate neurotransmitter activity, which could have implications for treating neurological disorders .

Prodrug Strategy for Improved Bioavailability

The bioavailability after oral administration of LY404039 was low (approximately 6%, data on file, Eli Lilly and Company) and thus, the prodrug strategy was employed to circumvent this problem . The orally administered prodrug is rapidly absorbed in the intestine by PEPT1 and hydrolyzed to LY404039 by membrane dipeptidase with no further known metabolism . This strategy could be applied to other drugs with low bioavailability.

Renal Clearance Predictor

The PBPK bottom-up model, predicted a renal clearance that was approximately 20% lower than the observed one . The middle-out model, using an OAT1 relative activity factor (RAF) of 3, accurately reproduced the renal clearance of LY404039 . This suggests that LY404039 could be used to study and predict renal clearance of drugs, which is important for determining dosage and understanding potential side effects .

作用机制

Target of Action

LY404039, also known as Pomaglumetad, is a potent and selective agonist for the metabotropic glutamate receptor group II subtypes mGluR2 and mGluR3 . These receptors play a crucial role in modulating glutamatergic activity in limbic and forebrain areas, which are relevant to psychiatric disorders .

Mode of Action

LY404039 interacts with its targets, the mGluR2 and mGluR3 receptors, by reducing the presynaptic release of glutamate in brain regions where these receptors are expressed . This modulation of glutamatergic activity is thought to have potential antipsychotic and anxiolytic effects .

Biochemical Pathways

The primary biochemical pathway affected by LY404039 involves the inhibition of cyclic adenosine monophosphate (cAMP) formation as a result of stimulation by forskolin . This action demonstrates LY404039’s role as a potent full agonist at group II mGluRs . Furthermore, it has been suggested that LY404039 may also interact with the PI3K/Akt pathway .

Pharmacokinetics

LY404039 exhibits low oral absorption and bioavailability in humans . When administered orally to rats, ly404039 demonstrated high plasma exposure and good oral bioavailability . The maximum concentration (Cmax) was found to be 1528.5 ng/mL, and the time to reach maximum concentration (Tmax) was 2 hours .

Result of Action

The action of LY404039 results in a broad range of effects. In animal models, it has shown antipsychotic and anxiolytic efficacy . It attenuated amphetamine- and phencyclidine-induced hyperlocomotion, inhibited conditioned avoidance responding, and reduced fear-potentiated startle in rats and marble burying in mice . Additionally, LY404039 increased dopamine and serotonin release/turnover in the prefrontal cortex .

属性

IUPAC Name |

(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO6S/c8-7(6(11)12)1-15(13,14)4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDUGNCTZRCAHH-MDASVERJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C2S1(=O)=O)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@]([C@@H]2[C@H]([C@@H]2S1(=O)=O)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212943 | |

| Record name | Pomaglumetad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide | |

CAS RN |

635318-11-5 | |

| Record name | (1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635318-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 404039 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635318115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pomaglumetad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POMAGLUMETAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531QUG7P9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

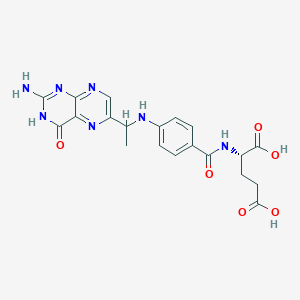

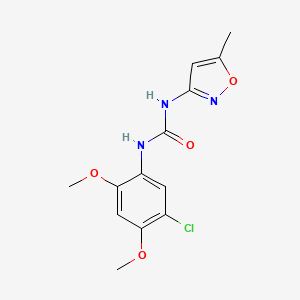

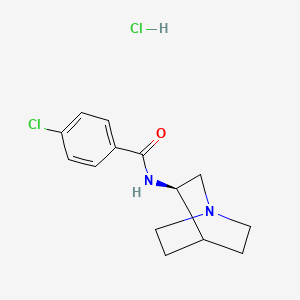

![(S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide](/img/structure/B1678920.png)

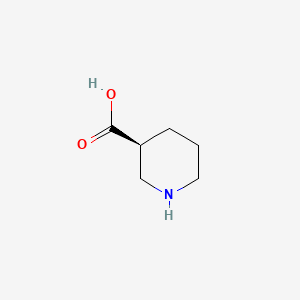

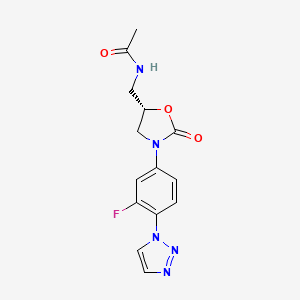

![6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine](/img/structure/B1678926.png)

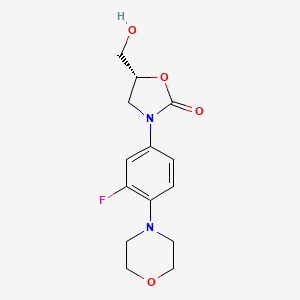

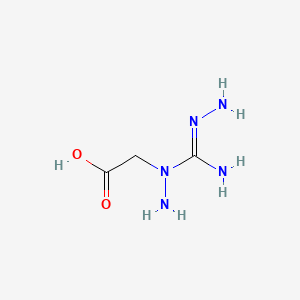

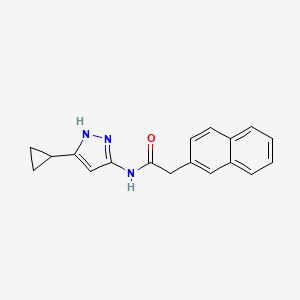

![N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide](/img/structure/B1678932.png)